molecular formula C28H23FN4O3S B11093139 2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1030621-25-0

2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11093139
CAS No.: 1030621-25-0
M. Wt: 514.6 g/mol
InChI Key: WQLUSBGJYWFNFM-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, a phenyldiazenyl group, and a tetrahydroisoquinoline core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: The sulfonyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive functional groups.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • 2-[(4-bromophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1030621-25-0

Molecular Formula

C28H23FN4O3S

Molecular Weight

514.6 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(4-phenyldiazenylphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C28H23FN4O3S/c29-22-10-16-26(17-11-22)37(35,36)33-19-21-7-5-4-6-20(21)18-27(33)28(34)30-23-12-14-25(15-13-23)32-31-24-8-2-1-3-9-24/h1-17,27H,18-19H2,(H,30,34)

InChI Key

WQLUSBGJYWFNFM-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

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